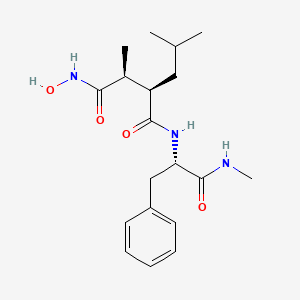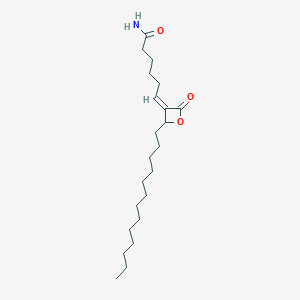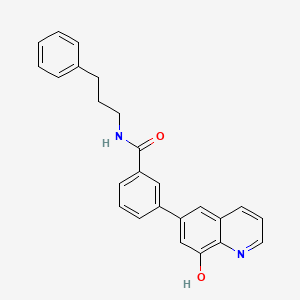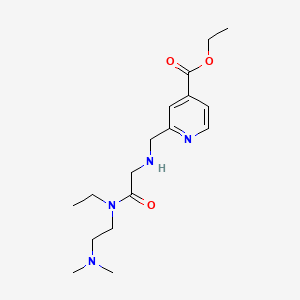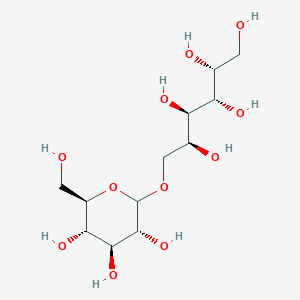
KSCM-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSCM-11, also known as 6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is a compound that acts as a ligand for sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. This compound has shown potential in scientific research due to its ability to bind to sigma receptors with high affinity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KSCM-11 involves several steps. The starting material is typically a benzofuran derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Methoxylation: Introduction of a methoxy group at the 6th position of the benzofuran ring.
Methylation: Addition of a methyl group at the 3rd position.
Amidation: Formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)amine.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
KSCM-11 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-hydroxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.
Reduction: Formation of 6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
KSCM-11 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in studies involving sigma receptors to understand their role in various chemical processes.
Biology: Investigated for its effects on cellular processes such as ion channel modulation and neurotransmitter release.
Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and psychiatric disorders due to its interaction with sigma receptors.
Industry: Utilized in the development of new drugs and chemical probes for sigma receptor-related research.
Wirkmechanismus
KSCM-11 exerts its effects by binding to sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various cellular signaling pathways. Upon binding, this compound modulates the activity of ion channels, influences neurotransmitter release, and affects cell survival mechanisms. The exact molecular targets and pathways include modulation of calcium signaling, interaction with voltage-dependent anion channels, and influence on mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KSCM-1: Another sigma receptor ligand with a similar structure but different functional groups.
KSCM-5: A related compound with variations in the methoxy and methyl groups.
Uniqueness
KSCM-11 is unique due to its specific binding affinity for both sigma-1 and sigma-2 receptors. This dual affinity allows it to modulate a broader range of cellular processes compared to compounds that selectively bind to only one type of sigma receptor. Additionally, the presence of the methoxy group at the 6th position and the piperidin-1-yl propyl group contribute to its distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
1415247-16-3 |
|---|---|
Molekularformel |
C25H30N2O3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3 |
InChI-Schlüssel |
UGKUXKJKFRZEQP-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
Kanonische SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KSCM-11; KSCM 11; KSCM11; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


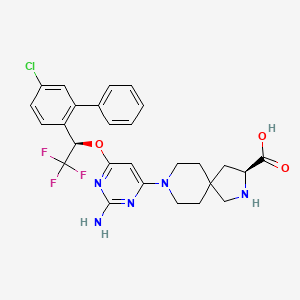
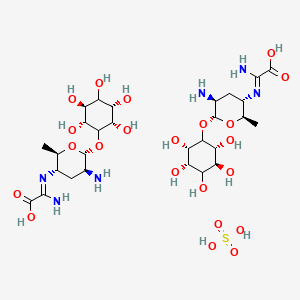
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
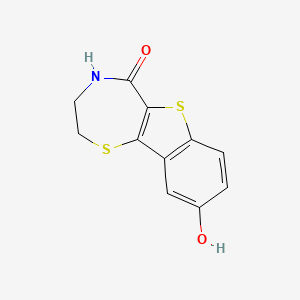
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride](/img/structure/B608311.png)
